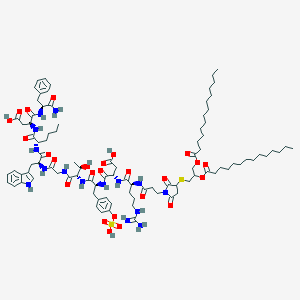
Bibenzonium bromide
描述
Bibenzonium bromide is not directly mentioned in the provided papers. However, the papers discuss various bromide-containing compounds and their chemical properties, which can provide insights into the behavior of bromine in organic compounds. For instance, the synthesis and characterization of 1,3-dibenzylimidazolium bromide are discussed, which shares the bromide ion as a common feature with bibenzonium bromide .
Synthesis Analysis
The synthesis of bromide-containing compounds is a common theme in the provided papers. For example, a diruthenium complex that generates bromine in situ is synthesized for catalytic applications . Another paper describes the photocatalytic oxidation of bromide to bromine using a ruthenium complex . Additionally, the synthesis of 2-bromo-3-fluorobenzonitrile through bromodeboronation of aryl boronic acids is reported . These studies demonstrate various methods of incorporating bromine into organic molecules, which could be relevant to the synthesis of bibenzonium bromide.
Molecular Structure Analysis
The molecular structure of bromide-containing compounds is crucial for understanding their reactivity and properties. For instance, the crystal structure of 1,3-dibenzylimidazolium bromide is studied to understand the interactions between cations and anions in different phases . The molecular and crystal structure of dioctadecyldimethylammonium bromide monohydrate is also analyzed, providing insights into the arrangement of bromide ions in lipid-model amphiphiles .
Chemical Reactions Analysis
The reactivity of bromide ions in chemical reactions is well-documented in the papers. The diruthenium complex mentioned earlier is used for bromination and aziridination reactions . The photocatalytic oxidation of bromide to bromine is another example of a chemical reaction involving bromide . The alkylative cross-coupling of benzamide derivatives with aliphatic bromides is also explored, showcasing the role of bromide in cross-coupling reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromide-containing compounds are diverse. The reaction of tetraphenylantimony bromide with o-tolylbismuth bis(2,5-dimethylbenzenesulfonate) leads to the formation of a complex with a tetranuclear anion, highlighting the ionic nature of bromide compounds . Sodium bromide is used as a catalyst in a three-component cyclocondensation, demonstrating its role in facilitating chemical transformations . The selective biaryl cross-coupling reactions between aryl halides and aryl Grignard reagents using N-heterocyclic carbenes and metal fluorides, including bromides, are also discussed .
科学研究应用
Photocatalytic Oxidation Applications
- Photocatalytic Oxidation of Bromide to Bromine: A study by Tsai and Chang (2017) explored the photocatalytic oxidation of bromide to bromine using a ruthenium(II) complex. This research provides insights into advanced oxidation processes, potentially applicable in environmental remediation or synthesis reactions involving bromine compounds (Tsai & Chang, 2017).
Micelle Dynamics and Chemical Trapping
- Monitoring Micelle Breakdown by Chemical Trapping: Pazo-Llorente et al. (2003) investigated the effects of alcohol on free bromide ions in micellar systems using bromide ions as a trapping agent. This study can be useful in understanding micelle dynamics in various chemical and pharmaceutical processes (Pazo-Llorente et al., 2003).
Environmental Contamination and Remediation
- Interaction of Ethidium Bromide with Carbon Nanotube: Moradi et al. (2014) focused on the adsorption of Ethidium Bromide, a compound similar in function to Bibenzonium bromide, on carbon nanotubes. This research is pertinent to the removal of hazardous materials from drinking water, indicating potential environmental applications (Moradi et al., 2014).
Analytical and Biochemical Applications
- Synthesis and Antimicrobial Activity of Derivatives: Abunada et al. (2008) explored the synthesis of new pyrazole derivatives involving halogenated compounds, indicating the relevance of halogenated compounds like Bibenzonium bromide in developing antimicrobial agents (Abunada et al., 2008).
Catalysis and Chemical Reactions
- Palladium(II) Complexes and Catalytic Activities: A study by Huynh et al. (2006) on palladium(II) complexes with benzannulated N-heterocyclic carbene shows the importance of bromide-containing compounds in catalysis and the synthesis of new materials (Huynh et al., 2006).
Environmental Chemistry and Water Treatment
- Removal of Phosphate Using Iron Oxide Nanoparticles: Cao et al. (2016) investigated the use of cetyltrimethylammonium bromide in enhancing the reactivity of iron oxide nanoparticles for phosphate removal from water. This application is significant for water treatment and environmental protection (Cao et al., 2016).
安全和危害
属性
IUPAC Name |
2-(1,2-diphenylethoxy)ethyl-trimethylazanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26NO.BrH/c1-20(2,3)14-15-21-19(18-12-8-5-9-13-18)16-17-10-6-4-7-11-17;/h4-13,19H,14-16H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APVMLVNTOWQOHL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCOC(CC1=CC=CC=C1)C2=CC=CC=C2.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80875177 | |
| Record name | Bibenzonium Bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80875177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bibenzonium bromide | |
CAS RN |
15585-70-3 | |
| Record name | Bibenzonium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15585-70-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bibenzonium bromide [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015585703 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bibenzonium Bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80875177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bibenzonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.024 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIBENZONIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4455J9277Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-piperazine](/img/structure/B135624.png)



![2-[4-(4-Phenylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B135630.png)




![[(1R,3R,7S,9R)-8-hydroxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl] benzoate](/img/structure/B135645.png)



